molecular formula C6H12O2 B8217188 (R)-(4,4-Dimethyloxetan-2-yl)methanol

(R)-(4,4-Dimethyloxetan-2-yl)methanol

Cat. No.: B8217188
M. Wt: 116.16 g/mol
InChI Key: CDONQJJPVGPKQE-RXMQYKEDSA-N
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Description

®-(4,4-Dimethyloxetan-2-yl)methanol is an organic compound with the molecular formula C6H12O2 and a molecular weight of 116.16 g/mol . It is a chiral molecule, meaning it has a non-superimposable mirror image, and the ®-configuration indicates the specific spatial arrangement of its atoms. This compound is of interest in various fields due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(4,4-Dimethyloxetan-2-yl)methanol typically involves the use of chiral catalysts or starting materials to ensure the desired ®-configuration. One common method is the asymmetric reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of ®-(4,4-Dimethyloxetan-2-yl)methanol may involve continuous flow processes to enhance efficiency and yield. Catalysts such as chiral ligands or enzymes can be employed to achieve high enantioselectivity. The use of advanced purification techniques, such as chromatography, ensures the isolation of the desired enantiomer in high purity.

Chemical Reactions Analysis

Types of Reactions

®-(4,4-Dimethyloxetan-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products Formed

    Oxidation: Formation of ®-(4,4-Dimethyloxetan-2-yl)aldehyde or ®-(4,4-Dimethyloxetan-2-yl)carboxylic acid.

    Reduction: Formation of ®-(4,4-Dimethyloxetane).

    Substitution: Formation of ®-(4,4-Dimethyloxetan-2-yl)halides or ®-(4,4-Dimethyloxetan-2-yl)amines.

Scientific Research Applications

®-(4,4-Dimethyloxetan-2-yl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which ®-(4,4-Dimethyloxetan-2-yl)methanol exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of the hydroxyl group and the oxetane ring. The hydroxyl group can participate in hydrogen bonding and nucleophilic substitution reactions, while the oxetane ring can undergo ring-opening reactions under acidic or basic conditions.

Comparison with Similar Compounds

Similar Compounds

    (S)-(4,4-Dimethyloxetan-2-yl)methanol: The enantiomer of the compound with the opposite (S)-configuration.

    4,4-Dimethyloxetan-2-one: A related compound with a ketone functional group instead of a hydroxyl group.

    4,4-Dimethyloxetane: The fully reduced form of the compound without the hydroxyl group.

Uniqueness

®-(4,4-Dimethyloxetan-2-yl)methanol is unique due to its chiral nature and the presence of both a hydroxyl group and an oxetane ring. This combination of features makes it a versatile compound in various chemical reactions and applications, particularly in asymmetric synthesis and chiral drug development.

Properties

IUPAC Name

[(2R)-4,4-dimethyloxetan-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-6(2)3-5(4-7)8-6/h5,7H,3-4H2,1-2H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDONQJJPVGPKQE-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(O1)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C[C@@H](O1)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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